N-Desaminomethylsulfonyl-N-nitrylDofetilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves several steps. The starting materials typically include 4-nitrophenyl ethylamine and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction proceeds through a series of steps including nitration, sulfonation, and amination to yield the final product . Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Analyse Chemischer Reaktionen
N-Desaminomethylsulfonyl-N-nitrylDofetilide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-Desaminomethylsulfonyl-N-nitrylDofetilide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves its interaction with specific molecular targets in the body. It primarily acts on ion channels, particularly potassium channels, to modulate their activity. This modulation affects the electrical activity of cells, particularly in the heart, leading to its potential use in treating arrhythmias . The compound’s effects are mediated through its binding to the ion channels, altering their conformation and function .
Vergleich Mit ähnlichen Verbindungen
N-Desaminomethylsulfonyl-N-nitrylDofetilide is unique due to its specific structural features and high purity. Similar compounds include:
Dofetilide: A well-known antiarrhythmic drug with a similar structure but different functional groups.
Sotalol: Another antiarrhythmic drug that acts on potassium channels but has a different chemical structure.
Ibutilide: Similar in function to dofetilide but with a different mechanism of action.
This compound stands out due to its specific applications in research and its high-quality production standards .
Eigenschaften
Molekularformel |
C18H23N3O5S |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[4-[2-[methyl-[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H23N3O5S/c1-20(13-14-26-18-9-7-17(8-10-18)21(22)23)12-11-15-3-5-16(6-4-15)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3 |
InChI-Schlüssel |
HUSUTKNOYKBODA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.